molecular formula C13H10N2O4S B14653228 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene CAS No. 53827-86-4

2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene

Cat. No.: B14653228
CAS No.: 53827-86-4
M. Wt: 290.30 g/mol
InChI Key: SONYBFRPFCETSR-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage between two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-4-[(2-nitrophenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl linkage may influence the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of both nitro groups and a sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

53827-86-4

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-methyl-1-nitro-4-(2-nitrophenyl)sulfanylbenzene

InChI

InChI=1S/C13H10N2O4S/c1-9-8-10(6-7-11(9)14(16)17)20-13-5-3-2-4-12(13)15(18)19/h2-8H,1H3

InChI Key

SONYBFRPFCETSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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